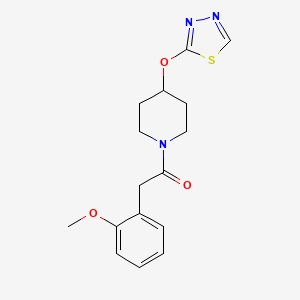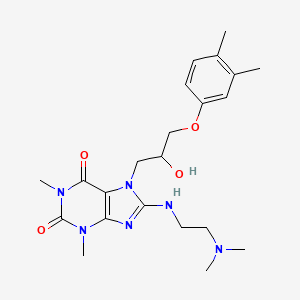
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive impairments associated with various neurological disorders. It is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme, which plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain.
Mécanisme D'action
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one works by inhibiting the PDE4D enzyme, which is responsible for breaking down cAMP in the brain. By inhibiting PDE4D, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one increases the levels of cAMP, which in turn activates a signaling pathway that promotes the growth and survival of neurons in the brain. This signaling pathway also plays a key role in regulating cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been shown to have several biochemical and physiological effects in preclinical studies. It increases the levels of cAMP in the brain, which activates a signaling pathway that promotes the growth and survival of neurons. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. In addition, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is its selectivity for the PDE4D enzyme, which reduces the risk of off-target effects. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has also been shown to have good oral bioavailability and to penetrate the blood-brain barrier, which makes it an attractive drug candidate for the treatment of neurological disorders. One limitation of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one. One direction is to further investigate its potential for the treatment of cognitive impairments associated with neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential for the treatment of other neurological disorders, such as depression and anxiety. Finally, future studies could focus on optimizing the dosing and formulation of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one to improve its pharmacokinetic properties and clinical efficacy.
Méthodes De Synthèse
The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one involves a series of chemical reactions starting from readily available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved by reacting 4-(2-methoxyphenyl)-2-nitrobut-2-ene with piperidine in the presence of a palladium catalyst. The resulting nitro compound is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then coupled with 4-(2-chloroethoxy)thiadiazole in the presence of a base to give the final product, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one.
Applications De Recherche Scientifique
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been extensively studied in preclinical models of cognitive impairment associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been shown to improve cognitive function and memory by increasing the levels of cAMP in the brain. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has also been shown to have neuroprotective effects and to promote the growth and survival of neurons in the brain.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-14-5-3-2-4-12(14)10-15(20)19-8-6-13(7-9-19)22-16-18-17-11-23-16/h2-5,11,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCQWAFPRDICTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2791354.png)
![(Z)-ethyl 2-((3-carbamoyl-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791355.png)

![7-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2791357.png)


![(E)-N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2791365.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2791366.png)




![2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2791375.png)